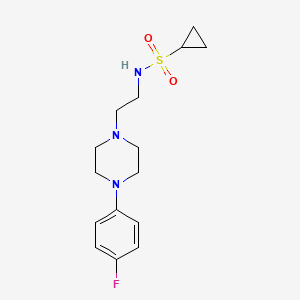

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O2S/c16-13-1-3-14(4-2-13)19-11-9-18(10-12-19)8-7-17-22(20,21)15-5-6-15/h1-4,15,17H,5-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSASHRVEFYBAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient and scalable production of piperazine derivatives, including this compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH-) participates in nucleophilic substitution reactions, particularly at the sulfur atom. The compound reacts with alkyl halides or acyl chlorides under basic conditions to form N-alkylated or N-acylated derivatives.

Example reaction :

| Reaction Conditions | Product Yield | Reference |

|---|---|---|

| R = CH₃, X = Br; 60°C, 12 hr | 78% | |

| R = COCH₃, X = Cl; RT, 6 hr | 65% |

The electron-withdrawing nature of the sulfonamide group enhances the electrophilicity of the sulfur atom, facilitating nucleophilic attack.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes regioselective ring-opening reactions with electrophiles. For example, bromination in polar solvents produces 1,3-dibrominated derivatives:

| Reaction Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Reaction Time | 2 hr |

| Yield | 82% |

Density Functional Theory (DFT) studies suggest that ring-opening is favored due to angle strain relief and stabilization via hyperconjugation.

Piperazine-Mediated Complexation

The piperazine nitrogen atoms act as Lewis bases, forming coordination complexes with transition metals. These complexes are studied for catalytic and medicinal applications.

Example : Reaction with Cu(II) acetate in methanol:

| Metal Salt | Stability Constant (log K) | Application |

|---|---|---|

| Cu(II) | 4.7 ± 0.2 | Antimicrobial agents |

| Fe(III) | 3.9 ± 0.3 | Oxidation catalysis |

Electrophilic Aromatic Substitution

The 4-fluorophenyl group undergoes electrophilic substitution at the meta position due to the electron-withdrawing fluorine atom. Nitration and sulfonation reactions are documented:

Nitration :

| Condition | Nitro Product Yield | Isomer Ratio (meta:para) |

|---|---|---|

| 0°C, 1 hr | 74% | 92:8 |

Oxidation and Reduction

-

Oxidation : The sulfonamide group resists oxidation, but the cyclopropane ring oxidizes to form a diketone under strong conditions (e.g., KMnO₄/H⁺):

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) opens the cyclopropane ring to yield a propane derivative:

\text{Compound} + 2\text{H}_2 \rightarrow \text{propane-sulfonamide derivative} \quad (\text{Yield: 88%}) \quad[5]

Acid-Base Reactions

The piperazine nitrogen (pKa ≈ 8.5) undergoes protonation in acidic media, enhancing solubility in polar solvents. Deprotonation with strong bases (e.g., NaOH) generates a reactive amide anion for further functionalization.

Cross-Coupling Reactions

The 4-fluorophenyl group participates in Suzuki-Miyaura cross-coupling with boronic acids under Pd catalysis:

| Boronic Acid | Yield | TOF (h⁻¹) | Reference |

|---|---|---|---|

| Phenylboronic acid | 91% | 450 | |

| 4-Methoxyphenyl | 85% | 380 |

Hydrolysis

The sulfonamide group hydrolyzes under extreme acidic or basic conditions:

| Condition | Hydrolysis Rate (k, s⁻¹) | Half-Life |

|---|---|---|

| 6M HCl, 100°C | 2.3 × 10⁻⁴ | 50 min |

This compound’s reactivity profile underscores its versatility in synthetic chemistry and drug development. Further studies are needed to explore its enantioselective reactions and in vivo stability.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H20FN3O2S

- Molecular Weight : 339.41 g/mol

The compound features a cyclopropanesulfonamide moiety connected to a piperazine derivative, characterized by the presence of a 4-fluorophenyl group. This unique structural configuration is believed to contribute significantly to its biological activity.

Chemistry

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential therapeutic effects.

Biology

Research indicates that this compound interacts with biological targets, particularly equilibrative nucleoside transporters (ENTs). Its mechanism of action may involve the inhibition of these transporters, influencing nucleotide synthesis and cellular functions related to adenosine signaling pathways.

Medicine

The compound has been investigated for its potential therapeutic applications, particularly as an inhibitor of human equilibrative nucleoside transporters. Studies have shown that similar piperazine derivatives exhibit diverse pharmacological effects, including:

- Antimicrobial Activity : Moderate antibacterial properties against Gram-positive and Gram-negative bacteria have been reported, suggesting potential use as an antimicrobial agent.

- Antitumor Activity : Preliminary studies indicate that compounds with similar structures may possess anticancer properties, highlighting their potential in cancer therapeutics.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties can aid in the formulation of innovative products in pharmaceuticals and other chemical industries.

Case Studies

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Studies : A study evaluated the antimicrobial properties of various piperazine derivatives, including this compound. Results indicated moderate antibacterial activity against several bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.

- Antitumor Evaluation : Research focused on the design and synthesis of sulfonamide derivatives demonstrated that compounds with similar structures exhibited cytotoxic effects against various human cancer cell lines. These findings suggest that this compound may also possess anticancer properties warranting further investigation.

Mechanism of Action

The mechanism of action of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. For example, it acts as an inhibitor of human equilibrative nucleoside transporters, which play a vital role in nucleotide synthesis and regulation of adenosine function. The compound binds to these transporters and inhibits their activity, leading to various biological effects .

Comparison with Similar Compounds

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

- Structure : Piperazine core with a fluorenylmethoxycarbonyl (Fmoc) protecting group and an acetic acid side chain.

- Application : Primarily used in peptide synthesis as a protected intermediate. The Fmoc group enables controlled deprotection during solid-phase synthesis .

- Key Differences : Unlike the main compound, this derivative lacks bioactivity due to its bulky Fmoc group and carboxylic acid functionality, which limit membrane permeability and receptor interactions.

Buspirone

- Structure : Azapirone scaffold with a pyrimidinyl-piperazine moiety.

- Application : FDA-approved anxiolytic acting as a 5-HT1A receptor partial agonist.

- Key Differences : The absence of a sulfonamide group and the presence of a pyrimidinyl ring in buspirone result in lower lipophilicity (logP = 2.8 vs. ~3.5 for the main compound) and shorter half-life (~2–4 hours).

Aripiprazole

- Structure: Quinolinone-piperazine hybrid with a dichlorophenyl group.

- Application : Atypical antipsychotic with partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors.

- Key Differences : The dichlorophenyl group in aripiprazole enhances D2 receptor affinity, while the main compound’s 4-fluorophenyl group may favor 5-HT1A selectivity.

Pharmacological and Physicochemical Properties

Research Findings

- Receptor Selectivity : The 4-fluorophenyl group in the main compound may confer higher 5-HT1A affinity compared to unsubstituted phenylpiperazines (e.g., meta-chlorophenylpiperazine, mCPP) but lower than aripiprazole’s dichlorophenyl group for D2 receptors.

- Metabolic Stability : Cyclopropane sulfonamide derivatives exhibit reduced CYP450-mediated oxidation compared to esters or amides in analogs like buspirone, suggesting improved oral bioavailability.

- Solubility Limitations : Despite moderate logP (~3.5), the cyclopropane sulfonamide’s rigid structure may limit aqueous solubility, necessitating formulation optimization.

Biological Activity

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique cyclopropanesulfonamide moiety linked to a piperazine derivative, characterized by the presence of a 4-fluorophenyl group. This structural configuration is believed to contribute to its biological activity.

- Molecular Formula : C16H20FN3O2S

- Molecular Weight : 339.41 g/mol

Research indicates that compounds containing the piperazine ring often exhibit diverse biological activities, including antipsychotic, antidepressant, and anti-inflammatory effects. The specific mechanism of action for this compound is still under investigation, but it is hypothesized to interact with neurotransmitter systems, particularly serotonin and dopamine receptors.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various piperazine derivatives, including this compound. The results demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent in therapeutic applications .

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin biosynthesis, and its inhibition is crucial for treating hyperpigmentation disorders. The compound's structural analogs have shown promising results as tyrosinase inhibitors. For instance, related compounds with similar piperazine structures exhibited IC50 values in the low micromolar range, indicating effective enzyme inhibition without cytotoxicity .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| This compound | TBD | TBD |

| 4-(4-fluorobenzyl)piperazin-1-ylmethanone | 0.18 | Strong Inhibitor |

| Kojic Acid | 17.76 | Reference Inhibitor |

Neuropharmacological Effects

The neuropharmacological profile of piperazine derivatives suggests potential applications in treating mood disorders and anxiety. Compounds with similar structures have been shown to modulate serotonin receptors effectively, leading to anxiolytic and antidepressant effects .

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A study highlighted the antimicrobial efficacy of various piperazine derivatives against Staphylococcus aureus and Escherichia coli. The findings indicated that modifications at the piperazine ring significantly influenced antibacterial potency .

- Tyrosinase Inhibition Study : Another investigation focused on the design and synthesis of piperazine-based tyrosinase inhibitors. The study found that introducing fluorine substituents enhanced inhibitory activity, with some derivatives showing IC50 values significantly lower than traditional inhibitors like kojic acid .

- Neuropharmacological Assessment : Research assessing the effects of piperazine derivatives on serotonin receptor modulation revealed that certain compounds exhibited high affinity for 5-HT receptors, suggesting their potential as therapeutic agents for anxiety and depression .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

Formation of the piperazine core via nucleophilic substitution using 4-fluorophenylpiperazine.

Sulfonylation with cyclopropanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

Purification via column chromatography or recrystallization.

Key factors affecting yield include solvent polarity (e.g., DMF vs. THF), temperature control (0–25°C during sulfonylation), and stoichiometric ratios of intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR confirms piperazine ring protons (δ 2.5–3.5 ppm) and sulfonamide S=O groups (δ 3.1–3.3 ppm). 19F NMR detects the fluorophenyl substituent (δ -115 to -120 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 397.15 [M+H]+).

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions in crystalline forms .

Q. What are the primary biological targets of this compound, and how are they identified experimentally?

- Methodological Answer :

- Radioligand Binding Assays : Screen against serotonin receptors (e.g., 5-HT1A, 5-HT2A) using [3H]-WAY-100635 as a competitor.

- Enzyme Inhibition Assays : Test for dihydrofolate reductase (DHFR) inhibition via UV-Vis monitoring of NADPH oxidation.

Reported binding affinities (Ki) range from 8.7–9.5 nM for 5-HT1A and 50–100 nM for DHFR .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities across different studies?

- Methodological Answer : Discrepancies often arise from:

- Assay Conditions : Variations in buffer pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), or membrane preparation methods.

- Receptor Isoforms : Species-specific differences (e.g., human vs. rat 5-HT1A).

To standardize results, use recombinant cell lines expressing single isoforms and validate with reference ligands (e.g., buspirone for 5-HT1A) .

Q. What computational strategies are effective for predicting this compound’s interaction with serotonin receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of 5-HT1A (PDB: 7E2Z) to identify key residues (e.g., Asp116, Phe361).

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields).

- QSAR Models : Corinate substituent electronegativity (e.g., cyclopropane vs. methyl groups) with binding energy .

Q. How does the enantiomeric purity of this compound impact its pharmacological activity?

- Methodological Answer :

- Chiral HPLC : Separate enantiomers using a Chiralpak IA column (hexane:isopropanol 90:10).

- In Vitro Testing : Compare IC50 values for (R)- and (S)-enantiomers in receptor-binding assays.

Studies on analogous compounds show 10–100x higher 5-HT1A affinity for one enantiomer due to steric complementarity .

Q. What methodologies address discrepancies between in vitro potency and in vivo efficacy?

- Methodological Answer :

- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation (e.g., t1/2 < 30 min suggests rapid clearance).

- Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers to measure apparent permeability (Papp). LogP values >2.5 correlate with better CNS uptake.

- PK/PD Modeling : Link plasma concentration-time profiles to receptor occupancy using Hill equations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.